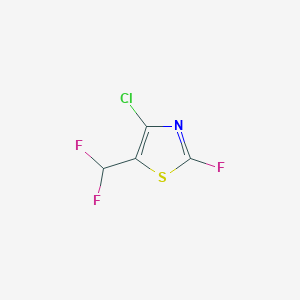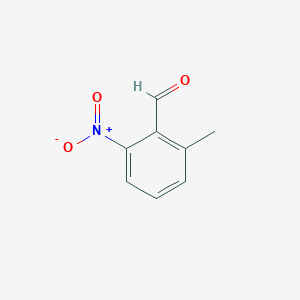
2-Methyl-6-nitrobenzaldehyde
Übersicht
Beschreibung
2-Methyl-6-nitrobenzaldehyde is an organic compound with the chemical formula C8H7NO3 . It is a yellow crystalline solid with a molecular weight of 165.15 g/mol . This compound is commonly used in organic synthesis and exhibits interesting properties due to its aromatic aldehyde structure .
Synthesis Analysis
The synthesis of 2-Methyl-6-nitrobenzaldehyde involves several steps. One notable method includes the oxidation of 2-methyl-6-nitrotoluene using chromium (VI) oxide and 3,5-dimethylpyrazole in dichloromethane. The reaction proceeds at room temperature and yields the desired aldehyde product .
Molecular Structure Analysis
The molecular structure of 2-Methyl-6-nitrobenzaldehyde consists of a benzene ring substituted with a nitro group (NO2) at the 6-position and a methyl group (CH3) at the 2-position. The aldehyde functional group (CHO) is attached to the benzene ring. The compound’s 3D representation reveals its planar geometry .
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals and Nutraceuticals : A study by Park and Jung (2005) demonstrated a facile method for synthesizing 3-substituted and 1,3-disubstituted quinolin-2(1H)-ones from 2-nitrobenzaldehydes, highlighting potential applications in pharmaceuticals and nutraceuticals (Park & Jung, 2005).
Food Safety : Delatour et al. (2003) presented a method for preparing carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites, which are used as internal standards for quantifying trace levels of nitrofuran residues in foods of animal origin (Delatour et al., 2003).
Organic Chemistry : Zhang et al. (2014) developed a regiospecific synthesis of substituted 2-nitrobenzaldehydes from benzaldehydes using palladium-catalyzed chelation-assisted C-H nitration, enabling the conversion of 2-nitrobenzaldoximes into 2-nitro (Zhang, Wu, Zhang, & Liu, 2014).
Fungicidal Activity : Tang et al. (2015) synthesized novel 2-aryl-3-(1,3,4-thiadiazolyl)-6(8)-methyl-1,3-benzoxazines and observed moderate to good fungicidal activity, highlighting another application in biological sciences (Tang, Xia, Chang, & Wang, 2015).
Photochemistry : Galbavy, Ram, and Anastasio (2010) identified 2-Nitrobenzaldehyde (2NB) as a reliable and photochemically sensitive actinometer for both solution and ice photochemistry (Galbavy, Ram, & Anastasio, 2010).
Antitrypanosomal Drugs : Rodrigues et al. (2008) studied ruthenium(II) complexes with N4-methyl-4-nitrobenzaldehyde and found potential as antitrypanosomal drugs, with their natural fluorescence enabling identification and monitoring in biological systems (Rodrigues et al., 2008).
Environmental Science : A novel green technology for synthesizing p-nitrobenzaldehyde using metalloporphyrin biomimetic catalysts was developed by Yuanbin (2004), effectively reducing environmental pollution, equipment corrosion, and energy consumption compared to conventional methods (Yuanbin, 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHWNZFYCKTRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-nitrobenzaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

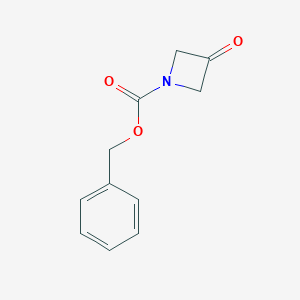
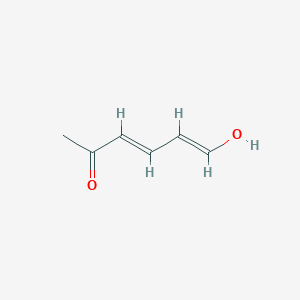
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)


![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
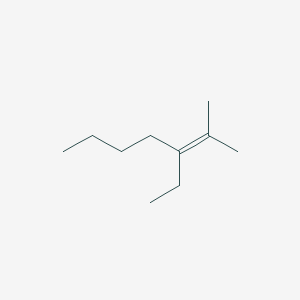


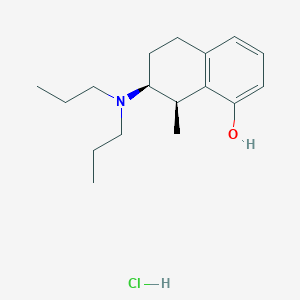

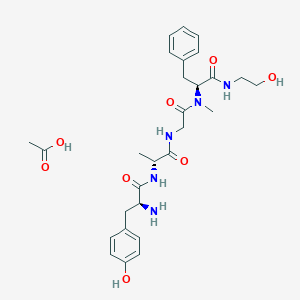
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)
